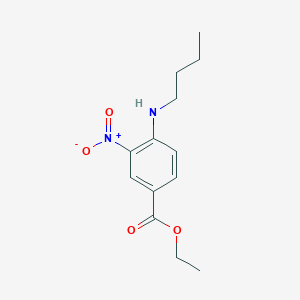

Ethyl 4-(butylamino)-3-nitrobenzoate

Descripción general

Descripción

Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)-benzoic acid . It is used in chemical synthesis .

Synthesis Analysis

Ethyl 4-(butylamino)benzoate is synthesized from butyraldehyde and benzocaine . It is also available for purchase from various chemical suppliers .Molecular Structure Analysis

The molecular formula of Ethyl 4-(butylamino)benzoate is C13H19NO2 . The molecular weight is 221.30 . The InChI Key is GTXRSQYDLPYYNW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 4-(butylamino)benzoate is a solid substance . It has a melting point of 68-70 °C and a boiling point of 220 °C at 2 mmHg . The density is 1.0451 (rough estimate) and the refractive index is 1.5175 (estimate) .Aplicaciones Científicas De Investigación

1. Crystal Structure Analysis

The crystal structure of Ethyl 4-(butylamino)-3-nitrobenzoate is characterized by three independent molecules in its asymmetric unit. It features an intramolecular N—H⋯O hydrogen bond in each molecule, forming an S(6) ring motif. The structure's stability is enhanced by intermolecular N—H⋯O and C—H⋯O hydrogen bonds (Narendra Babu et al., 2009).

2. Chemical Synthesis and Characterization

Ethyl 4-(butylamino)-3-nitrobenzoate is used in the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate through a "one-pot" nitro-reductive cyclization process. This synthesis is characterized using various techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry (Sathyanarayana & Poojary, 2021).

3. Optical and Electrochemical Properties

This compound is involved in the synthesis of new benzimidazole ligands that exhibit intense blue-green fluorescence with high to moderate quantum yield. These ligands are characterized for their optoelectronic properties and potential applications in organic optoelectronics (Sathyanarayana et al., 2020).

4. Molecular Electrostatic Potential Analysis

Molecular electrostatic potential (MEP) studies on Ethyl 4-(butylamino)-3-nitrobenzoate identify reactive sites of the molecule, providing insights into its chemical reactivity and interaction potentials (Sathyanarayana & Poojary, 2021).

5. Photonic Applications

This compound is used in the synthesis of hydrazone derivatives for investigating their nonlinear optical properties. These studies are vital for developing photonic devices, exploring the compound's potential in photonics (Nair et al., 2022).

Mecanismo De Acción

Target of Action

Ethyl 4-(butylamino)-3-nitrobenzoate is a type of benzoate compound that acts as a local anesthetic . Its primary targets are the nerve endings and nerve trunks . These targets play a crucial role in transmitting nerve impulses, which are responsible for sensations such as pain .

Mode of Action

This compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to nerve impulse transmission . The compound’s action on the sodium ion channels can disrupt the normal flow of ions, which is essential for the propagation of nerve impulses .

Result of Action

The primary result of Ethyl 4-(butylamino)-3-nitrobenzoate’s action is the temporary loss of sensation in the area where it is applied . This is due to its ability to block the conduction of nerve impulses, which are responsible for transmitting sensory information, including pain, from the peripheral nervous system to the central nervous system .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-(butylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-3-5-8-14-11-7-6-10(13(16)19-4-2)9-12(11)15(17)18/h6-7,9,14H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYBXKDVKDHZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure of Ethyl 4-(butylamino)-3-nitrobenzoate?

A1: The crystal structure of Ethyl 4-(butylamino)-3-nitrobenzoate, as determined by X-ray diffraction, reveals important information about its molecular interactions. The asymmetric unit contains three independent molecules of the compound. Each molecule exhibits an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif. Furthermore, the crystal packing is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. This information is valuable for understanding its physical properties and potential reactivity.

Q2: How can Ethyl 4-(butylamino)-3-nitrobenzoate be used in the synthesis of other compounds?

A2: Ethyl 4-(butylamino)-3-nitrobenzoate serves as a vital precursor in synthesizing benzimidazole derivatives. Specifically, it undergoes a "one-pot" nitro-reductive cyclization when reacted with sodium dithionite and a substituted aldehyde in dimethyl sulfoxide. This reaction efficiently yields Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. This synthetic route highlights the versatility of Ethyl 4-(butylamino)-3-nitrobenzoate in accessing a variety of potentially bioactive compounds.

Q3: What analytical techniques are commonly used to characterize Ethyl 4-(butylamino)-3-nitrobenzoate and its derivatives?

A3: Characterization of Ethyl 4-(butylamino)-3-nitrobenzoate and its derivatives often employs a combination of techniques. These include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry. These techniques offer valuable information about the compound's structure, purity, and functional groups. Additionally, ultraviolet-visible (UV-Vis) spectroscopy, photoluminescence (PL), and thermogravimetric analysis (TGA) can provide insights into its electronic properties, thermal stability, and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)

![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)

![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)

![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)